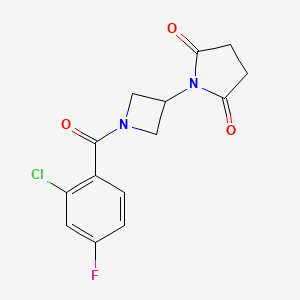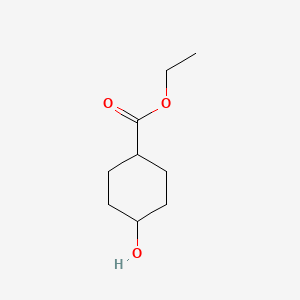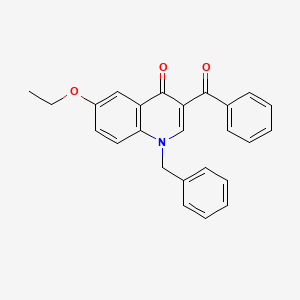![molecular formula C21H26N6O B2878232 7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 2309310-14-1](/img/structure/B2878232.png)
7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis Techniques and Pharmacological Profiles : This chemical compound is part of a series synthesized for pharmacological screening. The synthesis process often involves nucleophilic attack and separation of isomers, with the resulting compounds displaying a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Analgesic and Antiparkinsonian Activities : Synthesized pyridine derivatives, similar to the compound , have demonstrated significant analgesic and antiparkinsonian activities. These activities are comparable to known drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).
Chemical Reactions and Derivative Synthesis
Synthesis of Pyrazolo[1,5-c]pyrimidines : The compound is structurally related to pyrazolo[1,5-c]pyrimidines, synthesized through the reaction of certain diketones with thiosemicarbazide. These derivatives have shown the ability to react with electrophiles and undergo various chemical transformations, including oxidation and conversion to pyrazolopyrimidinones (Marei et al., 1992).
Anticancer and Anti-Inflammatory Properties : Novel pyrazolopyrimidines derivatives, structurally similar to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in pharmacological screenings (Rahmouni et al., 2016).
Structural Analysis and Drug Development
Structural Characterization for Medicinal Chemistry : The structural characterization of similar pyrimidine compounds is essential in drug development, especially for designing compounds with targeted pharmacological properties. This includes analysis through techniques like X-ray crystallography and molecular modeling (Karczmarzyk & Malinka, 2008).
Drug-likeness and Receptor Affinity Analysis : Compounds containing the pyrimidine core, similar to the compound , have been analyzed for drug-likeness and receptor affinity. This includes assessing their binding affinity to various human receptors and evaluating their potential as therapeutic agents based on their structural features (Sadek et al., 2014).
Mechanism of Action
Target of Action
The compound is a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of bioactive lipids, which are involved in various physiological processes such as inflammation and pain sensation.
Mode of Action
The compound interacts with its targets (sEH and FAAH) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of certain bioactive lipids, leading to their accumulation in the body.
Biochemical Pathways
The inhibition of sEH and FAAH affects several biochemical pathways. For instance, the inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. On the other hand, the inhibition of FAAH results in elevated levels of fatty acid amides like anandamide, which is a cannabinoid receptor agonist with analgesic properties .
Result of Action
The molecular and cellular effects of the compound’s action include the modulation of bioactive lipid levels, which can lead to anti-inflammatory, analgesic, and vasodilatory effects . These effects could potentially be harnessed for the treatment of conditions like chronic pain and inflammation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy could be affected by the presence of other compounds that compete for the same binding sites on sEH and FAAH. Additionally, extreme pH or temperature conditions could potentially affect the compound’s stability and hence its ability to inhibit sEH and FAAH .
properties
IUPAC Name |
7-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-15-11-21(27-19(25-15)5-8-24-27)26-9-6-16(7-10-26)13-28-20-12-18(22-14-23-20)17-3-2-4-17/h5,8,11-12,14,16-17H,2-4,6-7,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOHEOQSOXLMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2878149.png)
![8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2878155.png)
![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2878161.png)
![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2878164.png)
![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)

![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2878170.png)

